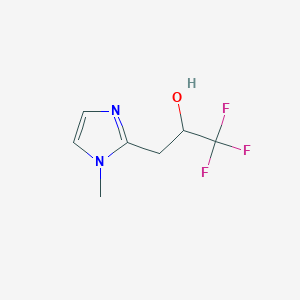
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol typically involves the reaction of 1-methyl-1H-imidazole with a trifluoromethylating agent. One common method is the reaction of 1-methyl-1H-imidazole with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction mixture is typically subjected to purification processes such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce various alcohol derivatives .
Scientific Research Applications
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluoro-3-(1-phenyl-1H-imidazol-2-yl)propan-2-ol: Similar structure but with a phenyl group instead of a methyl group.
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol: Contains an amino group instead of an imidazole ring.
Uniqueness
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol is unique due to its combination of a trifluoromethyl group and an imidazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C7H9F3N2O |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(1-methylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H9F3N2O/c1-12-3-2-11-6(12)4-5(13)7(8,9)10/h2-3,5,13H,4H2,1H3 |
InChI Key |
PPFDPPMMZBLNQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















